![molecular formula C21H27N5O2 B2531748 6-(2,5-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 938841-18-0](/img/structure/B2531748.png)

6-(2,5-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

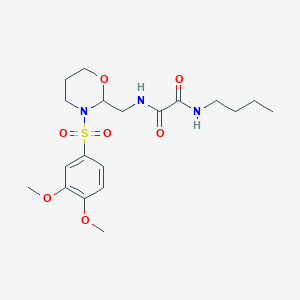

The compound "6-(2,5-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione" is a complex molecule that appears to be related to various imidazole derivatives, which are of significant interest in medicinal chemistry due to their biological activities. The papers provided discuss different imidazole derivatives and their synthesis, structure, and properties, which can be informative in understanding the compound .

Synthesis Analysis

The synthesis of imidazole derivatives can involve several steps, including cyclization, acylation, and condensation reactions. For instance, the synthesis of 5,5-diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b]imidazoline-3,6-dione involved cyclization of a precursor compound, which could yield different products depending on the method used . Similarly, the formation of imidazo[1,2-a]pyrazine-3,6-diones from alpha-amino acids was studied, revealing a multi-step process that includes O-acylation, acyl transfer, intramolecular condensation, and water elimination . These insights into the synthesis mechanisms of related compounds suggest that the synthesis of the compound may also involve complex reactions and possibly the use of catalysts or specific conditions to achieve the desired structure.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. X-ray diffraction analysis has been used to unambiguously establish the structure of some of these compounds . The structural analysis often reveals the presence of multiple rings and functional groups that are essential for the compound's interaction with biological targets. For example, the removal of gem-dimethyl groups and flattening of the ring system in one study led to an increase in potency against a specific kinase . This suggests that small changes in the molecular structure can significantly impact the biological activity of imidazole derivatives.

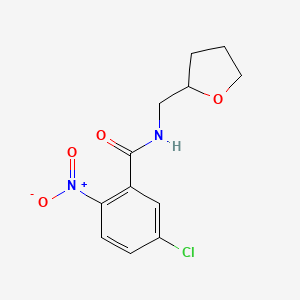

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions, which are important for their biological function and potential as therapeutic agents. The papers discuss the importance of certain pharmacophores and the impact of structural modifications on the activity of these compounds . For example, the dichlorophenyl ring and the imide NH were identified as important pharmacophores in one study . Understanding the chemical reactivity of these functional groups can provide insights into the potential reactions that the compound may undergo in biological systems or during its synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as stability in acidic or alkaline solutions, are important for their practical application and storage . The papers do not provide specific details on the physical and chemical properties of the compound "6-(2,5-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione," but by examining related compounds, one can infer that factors such as solubility, melting point, and stability under various conditions would be relevant for its characterization and use.

Scientific Research Applications

Luminescence Sensing

- Compounds with similar chemical structures have been synthesized for use in luminescence sensing. For instance, dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks show selective sensitivity to benzaldehyde-based derivatives, highlighting their potential as fluorescence sensors for these chemicals (Shi et al., 2015).

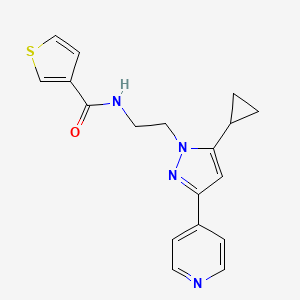

Kinase Inhibition

- Related imidazo compounds have been identified as adenosine 5'-triphosphate competitive inhibitors of lck kinase, a type of enzyme, suggesting their potential in medical research, particularly in targeting specific kinases (Snow et al., 2002).

Synthesis of Heterocycles

- The reactions of similar dimethylamino compounds with NH-Acidic Heterocycles have been explored for the synthesis of 4H-imidazoles, demonstrating their role in the development of novel heterocyclic compounds (Mukherjee-Müller et al., 1979).

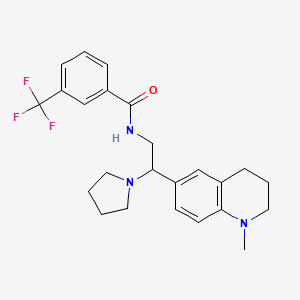

Cytotoxic Activity

- Similar carboxamide derivatives of benzo[b][1,6]naphthyridines have been tested for cytotoxic activity against various cancer cell lines, indicating the potential of these compounds in cancer research (Deady et al., 2003).

Host for Anions

- Imidazole-containing bisphenols related to the compound have been structurally characterized and found to act as versatile hosts for anions (Nath & Baruah, 2012).

Chemical Synthesis

- The chemical structure of interest is similar to other compounds used in diverse chemical synthesis processes, such as the preparation of glycolurils, which have applications ranging from pharmaceuticals to explosives (Kravchenko et al., 2018).

properties

IUPAC Name |

6-(2,5-dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O2/c1-13(2)8-9-26-19(27)17-18(23(5)21(26)28)22-20-24(10-11-25(17)20)16-12-14(3)6-7-15(16)4/h6-7,12-13H,8-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQRPAKQCQAIBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16626127 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(furan-2-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2531666.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2531670.png)

![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2531673.png)

![4-[(benzyloxy)methyl]-5-chloro-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2531676.png)

![tert-Butyl 4-[3-(3-fluorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2531677.png)